molecular formula C5H2Cl2N2O B1283454 5-Chloropyrazine-2-carbonyl chloride CAS No. 88625-23-4

5-Chloropyrazine-2-carbonyl chloride

Cat. No. B1283454
CAS RN: 88625-23-4
M. Wt: 176.99 g/mol
InChI Key: CFEMQJVHMRAYNZ-UHFFFAOYSA-N
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Description

5-Chloropyrazine-2-carbonyl chloride is a chemical compound that serves as an intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyrazine ring, a chlorine atom, and a carbonyl chloride group. This compound is of interest due to its potential applications in pharmaceuticals, materials science, and as a building block for complex molecular structures.

Synthesis Analysis

The synthesis of related pyrazine derivatives has been explored in several studies. For instance, 2-(1H-Pyrazol-1-ylcarbonyl)-2H-azirines were synthesized by trapping 2H-azirine-2-carbonyl chlorides, which were generated by Fe(II)-catalyzed isomerization of 5-chloroisoxazoles . Another study reported the synthesis of 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles through a one-pot reaction involving alkyl isocyanides, aryl/alkyl carbonyl chlorides, and diaminomaleonitrile . These methods demonstrate the versatility of pyrazine derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives has been extensively studied using spectroscopic and quantum chemical methods. For example, the molecular structure of 5-chloro-N-(3-nitrophenyl)pyrazine-2-carboxamide was determined using density functional theory (DFT) and was further analyzed through vibrational spectroscopy . Similarly, the structure of 5-tert-butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide was investigated, revealing insights into the charge transfer within the molecule .

Chemical Reactions Analysis

Pyrazine derivatives undergo various chemical reactions that are useful in synthetic chemistry. The Fe(II)-catalyzed isomerization mentioned earlier is a key reaction that enables the formation of azirine-carbonyl chlorides, which are precursors to other heterocyclic compounds . Additionally, the one-pot synthesis of pyrazine dicarbonitriles involves a reaction sequence that includes nucleophilic addition and cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating substituents can affect the electronic properties and reactivity of the compound. The optoelectronic properties of 2,5-di(aryleneethynyl)pyrazine derivatives were studied, revealing their potential in light-emitting devices . The fluorescence and antimicrobial activity of pyrazine-2,3-dicarbonitriles were also evaluated, showing that these compounds exhibit distinct UV-Vis spectral features and biological activities .

Scientific Research Applications

Synthesis of Pyrazoles with Functionalized Substituents

5-Chloropyrazine-2-carbonyl chloride is utilized in the synthesis of pyrazoles, which have functionalized side chains attached to the pyrazole nucleus. This synthesis involves coupling with protected alkynols to form alkynyl ketones, followed by reaction with hydrazine. The resultant pyrazoles, particularly 5-substituted 3-(chloromethyl)- or 3-(2-chloroethyl)pyrazoles, are precursors to other polyfunctional pyrazoles, useful in creating ligands for various applications (Grotjahn et al., 2002).

Antimycobacterial and Antifungal Activities

Condensation of substituted pyrazine-2-carboxylic acids with aminothiazoles or anilines yields a series of amides. These compounds exhibit significant anti-mycobacterial and antifungal activities. Notably, some derivatives have shown high activity against Mycobacterium tuberculosis and other fungal strains (Doležal et al., 2006).

Synthesis of Pyrazole Acyl Thiourea Derivatives

5-Chloropyrazine-2-carbonyl chloride is a key intermediate in the synthesis of novel pyrazole acyl thiourea derivatives. These compounds have shown promising antifungal and anti-TMV (Tobacco Mosaic Virus) activities in preliminary tests, highlighting their potential in agricultural and pharmaceutical applications (Wu et al., 2012).

Suzuki Cross-Coupling Reactions

5-Chloropyrazine-2-carbonyl chloride is involved in Suzuki cross-coupling reactions, demonstrating its utility in creating complex molecular structures. The regioselectivity of these reactions can be controlled by varying the palladium catalyst's ligand, showcasing the compound's versatility in synthetic chemistry (Ashcroft et al., 2013).

Organopalladium Complex Formation

The compound is used in forming organopalladium complexes with carbon-bonded heterocycles. These complexes are stable, and their chloride ligand can be readily replaced by other halides and pseudohalides, making them significant in catalysis and synthesis of complex molecules (Isobe et al., 1986).

Cytotoxicity Studies

5-Chloropyrazine-2-carbonyl chloride derivatives are examined for their cytotoxic effects against cancer cell lines. This research is critical for the development of new chemotherapeutic agents, where certain derivatives exhibit significant cytotoxicity against human cancer cell lines (Mohareb et al., 2014).

Future Directions

The future directions for research on 5-Chloropyrazine-2-carbonyl chloride could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, its potential antimicrobial activity could be investigated further . Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties.

properties

IUPAC Name

5-chloropyrazine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O/c6-4-2-8-3(1-9-4)5(7)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEMQJVHMRAYNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570136
Record name 5-Chloropyrazine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloropyrazine-2-carbonyl chloride

CAS RN

88625-23-4
Record name 5-Chloropyrazine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloropyrazine-2-carbonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

5-chloropyrazine-2-carboxylic acid (1.00 gram, 6.31 mmol) in dichloromethane (30 ml) was treated with catalytic amount of dimethylformamide, followed by (COCl)2 (0.85 ml, 9.46 mmol). The resulting mixture was stirred over night. The reaction was concentrated in vacuo, and dried under vacuum to give desired 5-chloropyrazine-2-carbonyl chloride as solid (1.05 g, 100%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-Chloropyrazine-2-carboxylic acid (3.15 mmol, 500 mg) was dissolved in DCM (55 ml). Oxalyl dichloride (6.62 mmol, 841 mg) was added slowly and the resulting mixture was refluxed for 2 h. After, the reaction had stopped the mixture was concentrated. 580 mg of the title compound was obtained. 1H-NMR (400 MHz, CDCl3) δ 8.78 (d, 1H), 9.09 (d, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
841 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
B Servusová, J Vobicková, P Paterová… - Bioorganic & medicinal …, 2013 - Elsevier
… During the first step 5-hydroxy-POA was treated with thionyl chloride to form 5-chloropyrazine-2-carbonyl chloride. Dimethylformamide (DMF) was added to the reaction mixture as a …
Number of citations: 34 www.sciencedirect.com
J Zitko, B Servusová, P Paterová, J Mandíková… - Molecules, 2013 - mdpi.com
… The crude 5-chloropyrazine-2-carbonyl chloride product , obtained in the form of brown-red viscous liquid, was diluted with dry acetone (10 mL) and added dropwise to the stirred …
Number of citations: 45 www.mdpi.com
B Servusová, D Eibinová, M Doležal, V Kubíček… - Molecules, 2012 - mdpi.com
… In the case of 5-chloropyrazine-2-carbonyl chloride [20] synthesis, 5-hydroxypyrazine-2-carboxylic acid (Sigma-Aldrich) was used as starting material. During the reaction with thionyl …
Number of citations: 48 www.mdpi.com
B Servusová, P Paterová, J Mandíková… - Bioorganic & Medicinal …, 2014 - Elsevier
… by convenient two-step synthesis using 5-hydroxypyrazine-2-carboxylic acid (Sigma Aldrich), which was treated with thionyl chloride to form 5-chloropyrazine-2-carbonyl chloride, 20 …
Number of citations: 35 www.sciencedirect.com
R Shah, PK Verma, M Shah… - Journal of Heterocyclic …, 2023 - Wiley Online Library
… In the first step of reaction, benzylamine was dissolved in water and mixed with 5-chloropyrazine-2-carbonyl chloride in dichloromethane and stirred at room temperature for 4h. …
Number of citations: 2 onlinelibrary.wiley.com
DRJ Hose, P Hopes, A Steven… - … Process Research & …, 2018 - ACS Publications
Commercial route definition for a glucokinase activator called for a re-evaluation of the synthesis and processes used to access multikilogram quantities of a pyrazine building block. …
Number of citations: 11 pubs.acs.org
FW Goldberg, JG Kettle, GM Lamont… - Journal of Medicinal …, 2022 - ACS Publications
… Addition of 5-chloropyrazine-2-carbonyl chloride afforded amide 21, followed by a Suzuki coupling with an appropriately functionalized aryl boronate to provide 7. For the C-linked …
Number of citations: 6 pubs.acs.org
L Liu, K Malagu, AF Haughan, V Khetarpal… - Journal of Medicinal …, 2023 - ACS Publications
Huntington’s disease (HD) is caused by an expanded CAG trinucleotide repeat in exon 1 of the huntingtin (HTT) gene. We report the design of a series of HTT pre-mRNA splicing …
Number of citations: 4 pubs.acs.org
C Vats - 2016 - dspace.dtu.ac.in
… The second template was formed from the 5-chloropyrazine-2-carbonyl chloride, which is formed by combination of two different PZA derivatives. These compounds have shown to be …
Number of citations: 3 www.dspace.dtu.ac.in
NR Khedkar, NR Irlapatti, D Dadke… - Journal of Medicinal …, 2021 - ACS Publications
The role of calcium release-activated calcium (CRAC) channels is well characterized and is of particular importance in T-cell function. CRAC channels are involved in the pathogenesis …
Number of citations: 4 pubs.acs.org

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